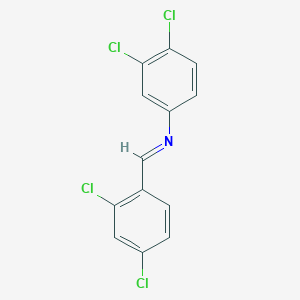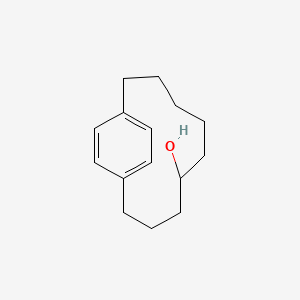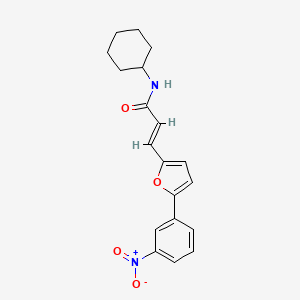
1-Dibutylamino-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dibutylamino-2-butanol is an organic compound with the molecular formula C12H27NO It is a secondary alcohol and an amine, characterized by the presence of a hydroxyl group (-OH) and a dibutylamino group (-N(C4H9)2) attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dibutylamino-2-butanol can be synthesized through several methods. One common approach involves the reaction of 2-butanone with dibutylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as distillation and purification to remove any impurities and achieve the desired concentration of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dibutylamino-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of butanone or butanal.
Reduction: Formation of a more saturated amine.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Dibutylamino-2-butanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and pharmacological research.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Dibutylamino-2-butanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The hydroxyl group may also participate in hydrogen bonding, further modulating the compound’s effects.
Comparación Con Compuestos Similares
1-Dibutylamino-2-butanol can be compared to other similar compounds, such as:
2-Dibutylamino-1-butanol: Similar structure but with the amine group attached to a different carbon.
1-Dibutylamino-2-propanol: Shorter carbon chain, leading to different chemical properties.
1-Dibutylamino-2-pentanol: Longer carbon chain, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to its specific combination of a secondary alcohol and a dibutylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
126091-60-9 |
|---|---|
Fórmula molecular |
C12H27NO |
Peso molecular |
201.35 g/mol |
Nombre IUPAC |
1-(dibutylamino)butan-2-ol |
InChI |
InChI=1S/C12H27NO/c1-4-7-9-13(10-8-5-2)11-12(14)6-3/h12,14H,4-11H2,1-3H3 |
Clave InChI |
LNQQBMJYPYXJBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11957223.png)


